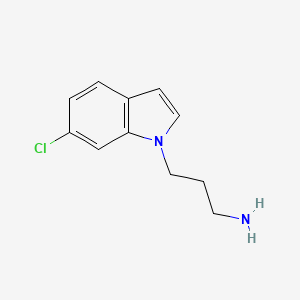

3-(6-chloro-1H-indol-1-yl)propan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(6-chloroindol-1-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2/c12-10-3-2-9-4-7-14(6-1-5-13)11(9)8-10/h2-4,7-8H,1,5-6,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPVWTZYVCLTSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2CCCN)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Precursors for 3 6 Chloro 1h Indol 1 Yl Propan 1 Amine

Established Synthetic Pathways to 3-(6-chloro-1H-indol-1-yl)propan-1-amine

The traditional synthesis of N-alkylated indoles like this compound relies on well-documented reactions, primarily the N-alkylation of a pre-formed 6-chloroindole (B17816) ring. This approach is favored for its reliability and the commercial availability of the necessary precursors.

The construction of this compound can be approached through both linear and convergent synthetic strategies.

A linear synthesis is the most common and straightforward approach. This strategy typically begins with the synthesis of the 6-chloro-1H-indole core, which can be accomplished through classic indole (B1671886) syntheses like the Fischer, Bischler, or Reissert methods, starting from appropriately substituted benzene (B151609) derivatives. Once 6-chloro-1H-indole is obtained, the synthesis proceeds linearly with the introduction of the side chain. A typical linear sequence involves the direct N-alkylation of 6-chloro-1H-indole with a three-carbon electrophile. For instance, reacting 6-chloro-1H-indole with 1-bromo-3-chloropropane (B140262) introduces the carbon backbone. The terminal chloride is then converted to the amine, often via an intermediate like a phthalimide (B116566) (Gabriel synthesis) or a nitrile, followed by reduction to yield the final primary amine.

Plausible Linear Synthetic Route:

Deprotonation: 6-chloro-1H-indole is treated with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to generate the corresponding sodium salt. rsc.org

Alkylation: The resulting indolide anion is reacted with an electrophile like 3-chloropropionitrile. The nucleophilic nitrogen attacks the electrophilic carbon, displacing the chloride and forming 3-(6-chloro-1H-indol-1-yl)propanenitrile.

Reduction: The nitrile group is then reduced to a primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to afford this compound.

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound, particularly during the N-alkylation step. Key variables include the choice of base, solvent, temperature, and the nature of the alkylating agent.

Base and Solvent System: The combination of a strong, non-nucleophilic base and an aprotic polar solvent is standard for indole N-alkylation. Sodium hydride (NaH) in DMF or THF is a classic choice that effectively deprotonates the indole nitrogen, leading to high selectivity for N-alkylation over C3-alkylation. rsc.org Other bases like potassium hydroxide (B78521) (KOH) and potassium carbonate (K₂CO₃) have also been successfully used, sometimes in phase-transfer catalysis conditions or in ionic liquids. researchgate.netorganic-chemistry.org

Alkylating Agent: The selection of the three-carbon electrophile is crucial. While 1,3-dihalopropanes can be used, they risk over-alkylation or polymerization. A more controlled approach uses an alkylating agent with a protected or masked amine function, such as N-(3-bromopropyl)phthalimide or 3-chloropropionitrile. Using an agent like 1-chloro-3-iodopropane (B107403) can also be advantageous, as the greater reactivity of the iodide facilitates the initial alkylation at a lower temperature, reducing side reactions. nih.gov

Temperature and Reaction Time: N-alkylation reactions of indoles are typically performed at temperatures ranging from 0 °C to room temperature, although gentle heating may be required for less reactive electrophiles. rsc.org Monitoring the reaction by techniques like Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.

The following table summarizes the optimization of key parameters for the N-alkylation of indoles based on findings for analogous systems.

| Parameter | Condition/Reagent | Rationale/Outcome | Reference |

|---|---|---|---|

| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base; effectively generates the indolide anion, leading to high N-selectivity. | rsc.org |

| Base | Potassium Carbonate (K₂CO₃) | Milder base, often used with more reactive alkyl halides. Can be less selective. | researchgate.netorganic-chemistry.org |

| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent, effectively solvates the cation of the base, enhancing the nucleophilicity of the indolide anion. | rsc.org |

| Solvent | Tetrahydrofuran (THF) | Alternative aprotic solvent, often used with NaH. Can result in slightly lower reaction rates compared to DMF. | rsc.org |

| Alkylating Agent | 3-Chloropropionitrile | Introduces the propyl chain and a nitrile group, which can be cleanly reduced to the primary amine. | nih.gov |

| Alkylating Agent | N-(3-Bromopropyl)phthalimide | Provides a protected primary amine (Gabriel synthesis), avoiding side reactions at the amine. Requires a subsequent deprotection step. | |

| Catalyst | Copper(I) Iodide (CuI) | Can be used in copper-catalyzed cross-coupling reactions, allowing for milder reaction conditions. | researchgate.net |

Obtaining research-grade this compound requires meticulous isolation and purification to remove unreacted starting materials, reagents, and byproducts.

Work-up Procedure: Following the reaction, a typical work-up involves quenching the reaction mixture, often with water or a saturated ammonium (B1175870) chloride solution, to destroy any remaining reactive reagents like NaH or LiAlH₄. The product is then extracted into an organic solvent such as ethyl acetate (B1210297) or dichloromethane. Since the target compound is a primary amine, it is basic. Therefore, the pH of the aqueous layer is often adjusted during the extraction process. Washing the organic layer with brine helps to remove residual water.

Chromatographic Purification: The most common method for purifying indole derivatives is silica (B1680970) gel column chromatography. mdpi.com A solvent system (eluent), typically a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a polar solvent (like ethyl acetate), is used to separate the components based on their polarity. For a basic compound like an amine, it is common to add a small amount of a base, such as triethylamine, to the eluent. This prevents the amine from protonating on the acidic silica gel, which would cause it to streak and result in poor separation.

Crystallization/Salt Formation: For obtaining highly pure, solid material, crystallization is an effective technique. mdpi.comresearchgate.net The crude product can be dissolved in a minimal amount of a hot solvent and allowed to cool slowly, causing the pure compound to crystallize. Alternatively, the basic amine can be converted into an acid addition salt (e.g., hydrochloride or succinate (B1194679) salt) by treating the free base with the corresponding acid. These salts are often highly crystalline and more stable than the free base, making them easier to handle and purify by recrystallization. The pure free base can be regenerated by subsequent treatment with a base.

Novel Approaches in the Synthesis of this compound and Analogues

Modern synthetic chemistry seeks to develop more efficient, selective, and environmentally friendly methods. Research into the synthesis of N-alkylated indoles has produced novel strategies that improve upon traditional methods.

A primary challenge in the synthesis of N-alkylated indoles is achieving high regioselectivity. The indole nucleus possesses two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. The C3 position is often more nucleophilic, meaning that alkylation can lead to a mixture of N1- and C3-alkylated products. mdpi.com Controlling the chemo- and regioselectivity is therefore a key focus of modern synthetic methods.

Controlling N1 vs. C3 Selectivity:

Metal Cation Effect: The choice of the counter-ion of the base can significantly influence the regioselectivity. The use of bases that result in smaller cations (e.g., Li⁺) can lead to more C-alkylation, whereas larger cations (e.g., K⁺, Cs⁺) or the use of strong bases like NaH that form a more ionic N-Na bond tend to favor N-alkylation. nih.gov

Catalyst-Controlled Selectivity: Transition metal catalysis offers powerful control over selectivity. For example, different copper-phosphine ligand systems have been developed that can selectively direct alkylation to either the N1 or C3 position from the same starting materials. nih.gov Using a bulky ligand like DTBM-SEGPHOS with a copper hydride catalyst can favor the formation of the N-alkylated product with high selectivity. nih.gov

Reaction Environment: Recent studies have shown that the reaction medium can dramatically alter selectivity. For instance, performing a three-component Mannich-type reaction in aqueous microdroplets has been shown to yield N-alkylation products exclusively, whereas the same reaction in the bulk phase yields only C-alkylation products. nih.govstanford.edu This highlights the potential of unconventional reaction environments to control reaction pathways.

The principles of green chemistry aim to make chemical synthesis more sustainable by reducing waste, avoiding hazardous substances, and improving energy efficiency. These principles are increasingly being applied to the synthesis of indole derivatives.

Greener Solvents and Catalysts:

Traditional syntheses often rely on volatile and potentially toxic organic solvents like DMF. Green chemistry approaches seek to replace these with more benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even water. rsc.orgorganic-chemistry.org

The use of catalysts based on earth-abundant and non-toxic metals like iron is a key area of development. Iron-catalyzed alkylation reactions have been developed as a sustainable alternative to methods using precious metals like palladium or ruthenium. rsc.orgnih.gov

Atom Economy and Process Efficiency:

Borrowing Hydrogen Methodology: A highly atom-economical method for N-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" catalysis. rsc.orgresearchgate.net In this approach, an alcohol is used as the alkylating agent. The catalyst temporarily "borrows" hydrogen from the alcohol to form an intermediate aldehyde, which then reacts with the indole. The catalyst then returns the hydrogen to complete the cycle. The only byproduct of this process is water, making it a very green method compared to using alkyl halides, which generate salt waste. researchgate.net

One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel ("one-pot") reduces the need for intermediate purification steps, which in turn saves solvents and energy and reduces waste. rsc.org A one-pot Fischer indolisation followed by N-alkylation is an example of such an efficient process for rapidly generating substituted indoles. rsc.org

Solid-Phase Synthesis and Combinatorial Chemistry for Derivative Libraries

Solid-phase synthesis and combinatorial chemistry are powerful strategies for the rapid generation of large, diverse libraries of molecules, which can be screened for various biological activities. nih.gov While specific solid-phase synthesis routes for this compound are not extensively detailed in dedicated literature, the synthesis of related nitrogen heterocycles and amine derivatives on solid supports provides a well-established framework for its potential production and the creation of derivative libraries. nih.govdtu.dk

The general approach involves anchoring a starting material, such as 6-chloroindole, to a solid support (resin). This is followed by a sequence of chemical reactions to build the final molecule. After the synthesis is complete, the desired compound is cleaved from the resin. lsu.edu

A potential solid-phase strategy could involve:

Immobilization: 6-chloroindole is attached to a suitable resin, often via a linker. The choice of resin and linker is critical as it dictates the reaction conditions that can be used and the method of final cleavage. lsu.edu

N-Alkylation: The immobilized 6-chloroindole undergoes N-alkylation with a three-carbon building block. A common reagent for this step would be a species like 1-bromo-3-chloropropane or 1-chloro-3-iodopropane, which introduces the propyl chain. nih.gov

Amination: The terminal halide on the newly attached propyl chain is then converted to a primary amine. This can be achieved through various methods, such as a Gabriel synthesis or direct reaction with a protected ammonia (B1221849) equivalent, followed by deprotection.

Cleavage: The final compound, this compound, is cleaved from the solid support using specific reagents (e.g., strong acid) that break the linker bond. mdpi.com

Combinatorial chemistry expands on this principle by systematically varying the building blocks at different stages of the synthesis to create a library of structurally related compounds. nih.gov For a library based on this compound, diversity can be introduced at several key positions.

Points of Diversification for a Combinatorial Library:

Indole Core (R¹): A variety of substituted indoles can be used as the starting point to explore the effect of different functional groups on the indole ring.

Propylamine Linker (R²): The length and substitution of the linker can be varied. For example, branched chains or different chain lengths could be employed.

Terminal Amine (R³): The primary amine could be further functionalized to create secondary or tertiary amines, amides, or sulfonamides by reacting the resin-bound intermediate with a diverse set of acylating or alkylating agents.

The table below illustrates a hypothetical combinatorial library design based on this scaffold.

| R¹ (Indole Core) | R² (Linker Modification) | R³ (Amine Functionalization) |

| 6-chloro-1H-indole | Propan-1-amine | Unsubstituted (-NH₂) |

| 5,6-dichloro-1H-indole | Propan-1-amine | N-methyl (-NHCH₃) |

| 6-fluoro-1H-indole | Butan-1-amine | N-acetyl (-NHCOCH₃) |

| 6-methyl-1H-indole | Propan-1-amine | N-benzyl (-NHCH₂Ph) |

This high-throughput approach allows for the efficient synthesis of thousands of distinct compounds, which can then be subjected to screening to identify molecules with desired properties. nih.gov

Advanced Analytical and Bioanalytical Methodologies for Research on 3 6 Chloro 1h Indol 1 Yl Propan 1 Amine

Chromatographic Techniques for Purity Assessment and Quantification in Research Materials

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and quantification of individual components within a mixture. For a compound like 3-(6-chloro-1H-indol-1-yl)propan-1-amine, various chromatographic methods are utilized to assess its purity and determine its concentration in research samples.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds, making it highly suitable for indole (B1671886) derivatives. cetjournal.itmdpi.com It offers high resolution and sensitivity for both purity assessment and quantification.

The analysis is typically performed using a reverse-phase method, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture. A gradient elution, starting with a higher proportion of aqueous solvent and gradually increasing the organic solvent (like methanol or acetonitrile), is often employed to ensure the effective separation of the main compound from any impurities. mdpi.com The aqueous phase is commonly acidified with formic acid or trifluoroacetic acid to improve peak shape and resolution for amine-containing compounds by ensuring the analyte is in its protonated form. cetjournal.itmdpi.com

Diverse detection methods can be coupled with HPLC for comprehensive analysis:

UV-Vis and Photodiode Array (PDA) Detection: The indole ring system of the molecule contains a chromophore that absorbs ultraviolet (UV) light. oup.com A PDA detector can scan a range of wavelengths simultaneously, providing spectral information that aids in peak identification and purity assessment. For many indole compounds, a detection wavelength of around 280 nm is effective. cetjournal.itmdpi.com

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides a powerful analytical tool. mdpi.com It offers high selectivity and sensitivity, allowing for the determination of the molecular weight of the eluting compound, which provides a high degree of confirmation for its identity. mdpi.com This is particularly useful for identifying unknown impurities by their mass-to-charge ratio (m/z).

Table 1: Illustrative HPLC-UV Method Parameters for Analysis of this compound

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Applications (especially for volatile derivatives)

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. ccsknowledge.com While direct analysis of primary amines like this compound can be challenging due to their polarity and potential for adsorption onto the column, GC is highly effective for analyzing more volatile derivatives. nih.gov

For GC analysis, derivatization is often a necessary step to reduce the polarity and increase the thermal stability and volatility of the amine. Common derivatization reagents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride), which react with the primary amine group.

Once derivatized, the compound can be analyzed using a GC system, typically equipped with a nonpolar capillary column (such as a DB-5MS). nih.govnotulaebotanicae.ro The most common detector paired with GC for structural confirmation is a mass spectrometer (GC-MS). oup.com The electron ionization (EI) source in a GC-MS provides reproducible fragmentation patterns that serve as a "fingerprint" for the compound, allowing for confident identification by comparison to spectral libraries or through manual interpretation. oup.comnih.gov

Table 2: Typical GC-MS Parameters for Analysis of a Derivatized Indole Amine

| Parameter | Value |

|---|---|

| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium at 1 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 120 °C, ramp at 10 °C/min to 300 °C |

| Ion Source | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-550 m/z |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC offers several advantages, including faster separations and reduced use of organic solvents, aligning with green chemistry principles. selvita.com While this compound is not inherently chiral, SFC is the preeminent technique for separating enantiomers if chiral impurities are present or if chiral derivatives of the compound are synthesized.

The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used and are effective for a broad range of compounds, including basic analytes like amines. nih.govnih.gov The mobile phase in SFC typically consists of supercritical CO2 mixed with a small amount of an organic modifier, such as methanol or ethanol, to increase its solvating power. For basic compounds, the addition of a small amount of an amine additive (e.g., diethylamine) to the modifier is often necessary to prevent peak tailing and achieve good resolution. chromatographyonline.com The low viscosity of the supercritical fluid mobile phase allows for high flow rates without generating excessive backpressure, leading to very rapid analyses. nih.gov

Spectroscopic Characterization Techniques for Structural Confirmation and Elucidation

Spectroscopic techniques are essential for the unambiguous determination of a molecule's chemical structure. slideshare.net By probing how the molecule interacts with electromagnetic radiation, these methods provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. nih.gov It provides detailed information about the carbon-hydrogen framework of a compound.

¹H NMR: A proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the protons on the indole ring and the aliphatic propanamine chain. The chemical shifts (δ), splitting patterns (e.g., singlet, doublet, triplet), and integration values are used to piece together the structure. youtube.com

¹³C NMR: A carbon-13 NMR spectrum shows signals for each unique carbon atom in the molecule. journals.co.za The chemical shifts of the carbon signals indicate their functional group type (e.g., aromatic, aliphatic). For the target compound, distinct signals would be observed for the eight carbons of the 6-chloroindole (B17816) core and the three carbons of the propyl chain. mdpi.com

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity. COSY reveals which protons are coupled to each other (typically on adjacent carbons), while HMBC shows correlations between protons and carbons that are separated by two or three bonds. nih.govmdpi.com These experiments are crucial for definitively assigning all the ¹H and ¹³C signals and confirming the precise substitution pattern on the indole ring and the attachment point of the side chain.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Indole H-2 | ~7.15 | ~122 |

| Indole H-3 | ~6.50 | ~101 |

| Indole H-4 | ~7.50 | ~121 |

| Indole H-5 | ~7.05 | ~120 |

| Indole H-7 | ~7.55 | ~110 |

| Propyl N-CH₂ | ~4.20 | ~45 |

| Propyl CH₂ | ~2.05 | ~32 |

| Propyl CH₂-NH₂ | ~2.80 | ~40 |

| Indole C-3a | - | ~128 |

| Indole C-6 | - | ~128 |

| Indole C-7a | - | ~135 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a vital technique for confirming the elemental composition of a molecule. nih.gov Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places.

This high precision allows for the calculation of a unique elemental formula. For this compound (C₁₁H₁₃ClN₂), the measured exact mass of its protonated molecular ion, [M+H]⁺, must match the theoretical calculated mass within a very small error margin (typically <5 ppm). This provides unequivocal confirmation of the compound's molecular formula. HRMS can be coupled with fragmentation techniques (MS/MS) to further confirm the structure by analyzing the exact masses of the fragment ions, which correspond to specific pieces of the molecule breaking apart in a predictable manner. nih.gov

Table 4: Calculated Exact Masses of the Molecular Ion and Key Fragments

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ (³⁵Cl) | [C₁₁H₁₄³⁵ClN₂]⁺ | 210.0891 |

| [M+H]⁺ (³⁷Cl) | [C₁₁H₁₄³⁷ClN₂]⁺ | 212.0862 |

| [M - NH₃+H]⁺ | [C₁₁H₁₁³⁵ClN]⁺ | 192.0575 |

| [C₈H₅³⁵ClN]⁺ | [C₈H₅³⁵ClN]⁺ | 150.0105 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups within a molecule by measuring its vibrational modes. For this compound, these methods provide a unique molecular fingerprint, confirming the presence of its key structural components: the 6-chloroindole ring and the propan-1-amine side chain.

The IR spectrum is based on the absorption of infrared radiation by molecules, leading to changes in the dipole moment during vibration. Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light, with shifts in wavelength corresponding to specific molecular vibrations. While both techniques provide complementary information, certain vibrational modes may be more prominent in one spectrum than the other. For instance, the symmetric vibrations of the indole ring are expected to yield strong, sharp bands in the Raman spectrum. researchgate.net

The structural components of this compound give rise to a series of characteristic vibrational bands. The aromatic C-H stretching of the indole ring is anticipated to appear above 3000 cm⁻¹. libretexts.org The in-ring C=C stretching vibrations of the indole nucleus typically produce multiple bands in the 1600-1450 cm⁻¹ region. libretexts.org The primary amine (-NH₂) group of the side chain is characterized by N-H stretching vibrations, often appearing as two bands in the 3400-3200 cm⁻¹ range, and N-H bending (scissoring) vibrations around 1650-1580 cm⁻¹. The aliphatic C-H bonds of the propyl chain will exhibit stretching vibrations between 3000-2850 cm⁻¹ and bending vibrations around 1470-1350 cm⁻¹. vscht.cz The C-Cl stretch from the substituted benzene (B151609) ring portion of the indole is expected in the fingerprint region, typically between 800-600 cm⁻¹.

Interactive Table: Predicted Vibrational Frequencies

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The primary chromophore in this compound is the 6-chloroindole ring system. The π-electron system of the indole ring gives rise to characteristic π → π* transitions.

Substituted indoles typically exhibit two main absorption bands. nih.gov The first, corresponding to the ¹Lₐ transition, is sensitive to solvent polarity and substitution on the ring. The second, corresponding to the ¹Lₑ transition, is generally less intense and less affected by the environment. nih.gov The presence of the electron-withdrawing chlorine atom on the benzene ring portion and the alkyl-amine substituent on the pyrrole (B145914) nitrogen will influence the energy of these transitions, potentially causing a bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift in the maximum absorption wavelength (λₘₐₓ) compared to unsubstituted indole. For chloro-substituted indoles, the primary absorption maxima are expected to be in the 260–290 nm range. The lone pair of electrons on the amine nitrogen could potentially lead to a weak n → π* transition, though this is often obscured by the much stronger π → π* absorptions of the aromatic ring.

Interactive Table: Expected Electronic Transitions

Quantitative Bioanalytical Methods for Pre-clinical Samples

The evaluation of a compound's pharmacokinetic profile in pre-clinical animal models requires robust and validated bioanalytical methods capable of accurately measuring its concentration in complex biological matrices such as plasma and tissue homogenates.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices (animal plasma, tissues)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive standard for the quantification of small molecules in biological samples due to its exceptional sensitivity, selectivity, and speed. nih.gov A validated LC-MS/MS method for this compound would enable precise measurement of its concentration in samples from pharmacokinetic and biodistribution studies.

A typical method would involve reversed-phase liquid chromatography for separation, likely using a C18 column with a gradient elution of water and acetonitrile containing a small amount of formic acid to promote protonation of the analyte. The basic primary amine group makes the compound highly suitable for detection by electrospray ionization in positive ion mode (ESI+). For quantification, tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated parent molecule (precursor ion, [M+H]⁺) and monitoring the intensity of a specific, characteristic fragment ion (product ion) generated through collision-induced dissociation. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from matrix components. researchgate.net

Method validation is performed according to regulatory guidelines and would assess linearity, lower limit of quantification (LLOQ), accuracy, precision, and matrix effects to ensure data reliability. rug.nl

Interactive Table: Representative LC-MS/MS Method and Validation Parameters

Development of Immunoassays or Radioligand Binding Assays for Specific Research Applications

For high-throughput screening or specific mechanistic studies, immunoassays such as the Enzyme-Linked Immunosorbent Assay (ELISA) can be developed. This approach relies on the generation of antibodies that specifically bind to the target molecule. For a small molecule (hapten) like this compound, development involves covalently coupling the compound to a larger carrier protein (e.g., bovine serum albumin) to make it immunogenic. This conjugate is then used to immunize animals to produce specific monoclonal or polyclonal antibodies. frontiersin.org A competitive ELISA format can then be established where the sample compound competes with a labeled version of the compound for a limited number of antibody binding sites, allowing for quantification.

Alternatively, for research focused on the interaction of the compound with a specific protein target (e.g., a receptor or enzyme), a radioligand binding assay could be developed. This requires the synthesis of a radiolabeled version of the compound (e.g., with ³H or ¹⁴C). The assay measures the ability of the unlabeled compound to displace the radioligand from its binding site on the target protein, providing data on binding affinity.

Sample Preparation Strategies for Complex Biological Research Samples

Effective sample preparation is crucial for removing endogenous interferences like proteins and phospholipids from plasma and tissue samples, which can suppress ionization in the MS source and lead to inaccurate results. nih.gov Several strategies can be employed, with the choice depending on the required cleanliness, throughput, and sample volume.

Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of a cold organic solvent like acetonitrile to the sample to denature and precipitate proteins. While rapid, the resulting supernatant may still contain significant amounts of other interferences. researchgate.net

Liquid-Liquid Extraction (LLE): This technique partitions the analyte from the aqueous sample into an immiscible organic solvent. It provides a cleaner extract than PPT by removing non-lipid interferences but is more labor-intensive and uses larger volumes of organic solvents.

Solid-Phase Extraction (SPE): SPE offers superior selectivity and results in a much cleaner sample extract. The sample is loaded onto a cartridge containing a solid sorbent (e.g., C18 or a mixed-mode ion-exchange phase) that retains the analyte. Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent. mdpi.com

Solid-Phase Microextraction (SPME): SPME is an advanced, solvent-free technique that integrates sampling, extraction, and concentration into a single step. researchgate.net A fused silica (B1680970) fiber coated with a suitable stationary phase is exposed directly to the sample (or its headspace). Analytes partition onto the fiber, which is then transferred to the analytical instrument for desorption and analysis. SPME is particularly advantageous for small sample volumes, reduces matrix effects, and can be automated for high-throughput applications. nih.govresearchgate.net

Interactive Table: Comparison of Sample Preparation Techniques

Intellectual Property and Strategic Considerations in the Research and Development of Indole Amine Compounds

Analysis of Existing Patent Landscape Pertaining to Indole (B1671886) Amine Derivatives

The patent landscape for indole amine derivatives is extensive, covering a wide array of therapeutic applications. This body of intellectual property is characterized by both broad "genus" claims, which encompass large families of related structures, and specific "species" claims for individual compounds with demonstrated utility. The indole scaffold's versatility allows for diverse structural modifications, leading to patents across numerous disease areas. mdpi.commdpi.com

Key therapeutic fields with significant patent activity for indole amine derivatives include:

Neurological and Psychiatric Disorders: A substantial number of patents claim indole amines for their effects on the central nervous system. For instance, various 5-substituted 3-aminoalkyl indoles have been patented for the treatment of migraine, leveraging their activity as 5-HT1 receptor agonists. google.com Other derivatives have been investigated for their potential in treating Alzheimer's disease by inhibiting the polymerization of A-beta peptides. google.com

Infectious Diseases: The discovery of indole derivatives as inhibitors of essential bacterial enzymes has led to patent filings for new antibiotics. google.com One area of focus has been the inhibition of bacterial tryptophanyl-tRNA synthetase (WRS), a crucial enzyme for bacterial protein synthesis. google.com

Oncology: Indole derivatives have emerged as promising anticancer agents due to their ability to target various biological pathways involved in tumorigenesis, such as protein kinases and histone deacetylases. mdpi.com

Inflammatory Diseases: The anti-inflammatory properties of indole-containing compounds are well-documented, with indomethacin being a classic example. mdpi.com Patents in this area often claim novel derivatives that modulate key inflammatory pathways, such as NF-κB and COX-2. mdpi.com

Metabolic Disorders: Research has explored the use of indole derivatives for conditions like diabetes, with some compounds showing potential to regulate insulin secretion. rsc.orggoogle.com

The following table provides a snapshot of the patent landscape for indole amine derivatives, illustrating the breadth of claims and assignees.

| Therapeutic Area | General Structure / Claim Scope | Example Patent/Application |

| Migraine | 5-substituted 3-aminoalkyl indoles; 3-polyhydro-pyridyl-5-substituted-1H-indoles | US5545644A google.com |

| Antibiotics | 3,4-substituted indoles as inhibitors of tryptophanyl-tRNA synthetase (WRS) | EP2639220A1 google.com |

| Alzheimer's Disease | Indole derivatives as inhibitors of Abeta peptide polymerization | EP2632897A1 google.com |

| Oxidative Stress | Indole compounds for treating diseases associated with oxidative stress | WO2011052950A2 nih.gov |

| Anti-Diabetic | Indolyl C-3 guanidines for regulating insulin secretion | WO2017163263A1 google.com |

Identification of Novel Composition of Matter and Use Claims for Future Research

Despite the crowded patent landscape, opportunities for novel intellectual property remain, particularly for a specific molecule like 3-(6-chloro-1H-indol-1-yl)propan-1-amine. The key to patentability lies in demonstrating novelty, non-obviousness, and utility over the existing prior art. drugpatentwatch.com

Novel Composition of Matter Claims

A "composition of matter" patent protects a new and unique chemical entity itself. drugpatentwatch.comblueironip.com This is the most fundamental and powerful form of protection for a novel compound. drugpatentwatch.com For this compound, several avenues for composition of matter claims could be explored:

The Compound Itself: If the exact structure of this compound has not been previously disclosed or synthesized, it is a novel composition of matter. A patent application would need to demonstrate that its structure is not an obvious variation of known compounds.

Specific Stereoisomers: If the compound exists as a racemate, the individual enantiomers (R and S forms) could be patented separately. nih.gov This is particularly viable if one enantiomer demonstrates significantly improved potency or a better safety profile over the other or the racemic mixture.

Polymorphs and Salts: Different crystalline forms (polymorphs) or pharmaceutically acceptable salts of the compound can be independently patentable. nih.gov A new polymorph with superior properties, such as improved stability or bioavailability, can be a valuable asset. nih.gov

Novel Use Claims

Even if a compound is already known, a new and non-obvious use for it can be patented through a "method of use" patent. drugpatentwatch.com This type of claim protects the application of the compound for a specific purpose, such as treating a particular disease. drugpatentwatch.com Given the wide-ranging biological activities of indole derivatives, systematic screening of this compound could uncover novel therapeutic applications. Potential areas for investigation that could lead to new use claims include:

Target-Specific Anticancer Activity: Investigating the compound's effect on specific, less-common cancer targets or its ability to overcome known drug resistance mechanisms. mdpi.com

Modulation of Immune Responses: Exploring its potential to treat autoimmune disorders or its role as an immunomodulatory agent, building on the known anti-inflammatory properties of some indoles. mdpi.comnih.gov

Antiviral Applications: Screening against a panel of viruses to identify novel antiviral activity, a known property of some indole-based structures. rsc.org

The table below outlines potential future research directions and corresponding patent claims for this compound.

| Claim Type | Potential Subject Matter | Research and Development Rationale |

| Composition of Matter | The isolated S-enantiomer of this compound | Demonstrate that the S-enantiomer possesses superior therapeutic activity or reduced side effects compared to the racemate or R-enantiomer. |

| Composition of Matter | A specific crystalline polymorph (e.g., Form II) of the hydrochloride salt | Characterize a new polymorph and show it has advantages in stability, solubility, or manufacturability over other known forms. nih.gov |

| Method of Use | A method for treating non-alcoholic steatohepatitis (NASH) | Conduct preclinical studies to demonstrate the compound's efficacy in reducing liver inflammation and fibrosis in established models of NASH. |

| Method of Use | A method for alleviating neuroinflammation associated with Parkinson's disease | Investigate the compound's ability to reduce inflammatory markers in cellular and animal models of Parkinson's disease. nih.gov |

Strategies for Protecting Intellectual Property Generated from Research on this compound

A robust intellectual property strategy involves creating a layered "patent estate" to protect an invention from multiple angles, thereby maximizing its commercial lifecycle. nih.gov For research focused on this compound, a multi-faceted approach should be employed from the earliest stages of discovery.

Foundation: Composition of Matter Patent: The first and most critical step is to secure a composition of matter patent on the novel compound itself, including its salts, solvates, and stereoisomers. drugpatentwatch.com This provides the broadest protection, preventing others from making, using, or selling the compound for any purpose for a defined period. nih.gov

Expansion: Method of Use Patents: As research uncovers new biological activities and therapeutic indications, each new use should be protected with a separate method of use patent. drugpatentwatch.com For example, if the compound is initially patented for its anticancer effects, a subsequent discovery of its utility in treating an inflammatory bowel disease can be covered by a new patent. This strategy can extend market exclusivity long after the original composition of matter patent expires. drugpatentwatch.com

Fortification: Formulation and Combination Patents: Further protection can be obtained by patenting specific pharmaceutical formulations that enhance the drug's performance. nih.gov This could include an extended-release oral tablet, a topical cream, or an injectable solution. drugpatentwatch.com Additionally, if the compound shows synergistic effects when used in combination with another active agent, a patent can be filed on the combination therapy.

Supporting Patents: Synthesis and Intermediates: If the research leads to a novel, non-obvious, and efficient process for synthesizing this compound, this process can be patented. google.com Likewise, any novel chemical intermediates essential to the new synthesis route may also be patentable.

The following table summarizes a strategic approach to building a comprehensive IP portfolio.

| Strategy | Type of Patent | Purpose and Benefit |

| Core Protection | Composition of Matter | Provides broad protection for the molecule itself, its salts, and isomers, preventing any commercial use by competitors. drugpatentwatch.com |

| Lifecycle Extension | Method of Use | Protects specific therapeutic applications, allowing for market exclusivity for new indications discovered later in development. nih.gov |

| Product Differentiation | Formulation | Protects unique delivery methods (e.g., extended-release) that can improve efficacy, safety, or patient compliance. drugpatentwatch.com |

| Manufacturing Control | Process & Intermediate | Protects a novel and efficient synthesis method or key starting materials, creating a barrier to entry for generic manufacturing. |

By strategically layering these different forms of patent protection, researchers and their institutions can build a formidable intellectual property portfolio around this compound, safeguarding future development and commercialization efforts.

Future Research Trajectories and Broader Impact of 3 6 Chloro 1h Indol 1 Yl Propan 1 Amine Studies

Exploration of Novel Pre-clinical Disease Models

The structural characteristics of 3-(6-chloro-1H-indol-1-yl)propan-1-amine suggest its potential utility across multiple disease areas, warranting investigation in a variety of preclinical models. The indole (B1671886) scaffold is a key structural motif in compounds developed for neurodegenerative diseases and oncology. researchgate.netnih.gov

Neurodegenerative Diseases: Indole-based compounds are extensively studied for their potential to combat neurodegenerative conditions like Alzheimer's and Parkinson's disease. These diseases often involve complex pathologies including oxidative stress, protein misfolding, mitochondrial dysfunction, and neuroinflammation. Indole derivatives have shown promise by targeting these interconnected pathways. nih.gov For instance, melatonin, an indoleamine, has demonstrated antioxidant properties in Alzheimer's and Parkinson's disease models, while other indole compounds have been shown to inhibit the aggregation of proteins like amyloid-beta and alpha-synuclein. Future research on this compound could explore its neuroprotective potential in relevant in vitro and in vivo models.

Oncology: In the field of oncology, indole derivatives have been developed as potent anticancer agents. nih.gov Some have received FDA approval, such as Sunitinib, which targets pathways in gastrointestinal, pancreatic, and renal cancers. nih.gov The anticancer effects of indole moieties can be exerted through various molecular targets, including kinases, tubulin, and DNA topoisomerase. researchgate.net Preclinical studies have shown that indole-based compounds can control cancer cell progression and even modulate multidrug resistance. nih.gov The potential of this compound as an anticancer agent could be evaluated in various cancer cell lines (e.g., lung, breast, pancreatic) and subsequent animal models. nih.govnih.gov

A summary of potential preclinical disease models for future investigation is presented below.

| Disease Area | Preclinical Model | Rationale for Investigation | Key Pathological Targets |

| Neurodegenerative Diseases | Alzheimer's Disease Models (e.g., transgenic mouse models, cell culture with Aβ oligomers) | Indole derivatives can inhibit Aβ aggregation and protect against neuronal death. nih.gov | Amyloid-Beta (Aβ) aggregation, Oxidative Stress, Neuroinflammation |

| Parkinson's Disease Models (e.g., MPTP-induced mouse models) | Indole compounds have shown neuroprotective effects against mitochondrial dysfunction. | Alpha-synuclein aggregation, Mitochondrial dysfunction | |

| Oncology | Lung Cancer Models (e.g., A549 cell lines, xenograft mouse models) | Indole alkaloids have demonstrated antiproliferation properties against lung cancer cells. nih.govnih.gov | EGFR, MEK, ERK signaling pathways, Apoptosis induction nih.gov |

| Breast Cancer Models (e.g., MCF-7, MDA-MB-468 cell lines) | Novel indole-based compounds have shown promising inhibition of breast cancer cell proliferation. acs.org | Cell Viability, Proliferation Pathways acs.org | |

| Pancreatic Cancer Models (e.g., MIA PaCa-2 cell lines) | Natural indole compounds have shown cytotoxic activity against human pancreatic cancer cell lines. nih.gov | Cell Proliferation, Apoptosis nih.gov |

Development of Advanced Delivery Systems and Formulations for Research Applications

A significant challenge in translating promising compounds from the laboratory to clinical applications is overcoming pharmacokinetic hurdles like poor solubility and bioavailability. nih.govmdpi.com Advanced drug delivery systems offer a promising strategy to enhance the therapeutic potential of investigational molecules like this compound for research purposes. nih.gov

Liposome-based delivery systems, which are spherical vesicles composed of phospholipid bilayers, are particularly versatile. mdpi.com They can encapsulate a wide range of molecules, improving their stability and pharmacokinetic profiles. mdpi.com For instance, nanotechnology-based systems, including nanoparticles and liposomes, are being explored to improve the targeted delivery and sustained release of indole-based compounds, potentially enhancing their efficacy in preclinical models.

Future research could focus on developing specific formulations for this compound to facilitate its evaluation in the disease models outlined previously.

| Delivery System | Description | Potential Research Application for this compound |

| Liposomes | Spherical vesicles made of lipid bilayers that can encapsulate drugs. mdpi.com | Improve solubility and stability for in vivo studies; enable targeted delivery to specific tissues (e.g., tumors, brain). |

| Nanoparticles | Solid colloidal particles ranging in size from 10 to 1000 nm. | Enhance bioavailability for oral administration in preclinical models; facilitate passage across biological barriers like the blood-brain barrier. |

| Stimuli-Responsive Systems | Formulations designed to release their payload in response to specific triggers (e.g., pH, temperature). mdpi.com | Allow for controlled release of the compound at the site of action (e.g., acidic tumor microenvironment) to increase local concentration and reduce systemic exposure. |

Integration with Systems Biology and Multi-Omics Approaches for Deeper Insights

To fully understand the biological effects of this compound, a systems biology approach is essential. frontiersin.org This involves integrating data from multiple levels of biological organization—genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive picture of the compound's mechanism of action. nih.govnih.gov Such multi-omics strategies can reveal complex interactions and identify novel biomarkers or therapeutic targets. nih.govnih.gov

By treating preclinical models (e.g., cancer cell lines or animal models of neurodegeneration) with this compound and subsequently performing multi-omics analysis, researchers can map the resulting molecular changes. frontiersin.org This can elucidate the specific pathways modulated by the compound, explain its observed phenotypic effects, and potentially uncover off-target effects. frontiersin.org Network-based analyses can then be used to visualize the complex interactions between genes, proteins, and metabolites affected by the compound. nih.gov

| Omics Field | Analytical Focus | Potential Insights from Studying this compound |

| Genomics | Analysis of the complete set of DNA (genome). | Identify genetic factors that may influence response to the compound. |

| Transcriptomics | Analysis of the complete set of RNA transcripts (transcriptome). | Reveal changes in gene expression patterns and identify signaling pathways modulated by the compound. frontiersin.org |

| Proteomics | Large-scale study of proteins (proteome). | Identify protein expression changes and post-translational modifications, providing direct insight into cellular functions affected. nih.gov |

| Metabolomics | Study of small molecules, or metabolites, within cells, biofluids, or tissues (metabolome). | Uncover alterations in metabolic pathways and identify biomarkers of the compound's activity. nih.govmdpi.com |

Collaborative Research Opportunities and Interdisciplinary Studies

The development of a novel chemical entity from initial discovery to a potential therapeutic candidate is a complex process that necessitates collaboration across multiple scientific disciplines. nih.gov Research into this compound would greatly benefit from an interdisciplinary approach, combining expertise from medicinal chemistry, computational biology, pharmacology, and clinical research. nih.govacs.org

Such collaborations can accelerate progress significantly. For example, computational chemists can use in silico modeling and molecular docking to predict interactions with biological targets and guide the synthesis of more potent and selective derivatives. espublisher.com Medicinal chemists can then synthesize these novel analogs. nih.govjyoungpharm.org Pharmacologists would be responsible for evaluating the biological activity of these compounds in relevant in vitro and in vivo models. This synergistic cycle of design, synthesis, and testing is crucial for optimizing lead compounds.

| Collaborating Discipline | Contribution to Research |

| Medicinal Chemistry | Design and synthesis of this compound and its derivatives; structure-activity relationship (SAR) studies. nih.gov |

| Computational Biology | In silico screening, molecular docking, and pharmacokinetic prediction to prioritize compounds and predict mechanisms. espublisher.com |

| Molecular & Cell Biology | In vitro assays to determine compound efficacy and cytotoxicity in cell lines. |

| Pharmacology/Physiology | In vivo studies in animal models to assess efficacy and pharmacokinetics. |

| Systems Biology | Multi-omics data analysis to provide a holistic understanding of the compound's biological effects. frontiersin.org |

Ethical Considerations in Pre-clinical Chemical Biology Research

All preclinical research, particularly that involving animal models, must be conducted under a strict ethical framework. srce.hr The investigation of a new chemical entity like this compound is no exception and must adhere to established guidelines to ensure scientific validity and animal welfare. srce.hrpitt.edu

A core principle is the "3Rs": Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary to obtain scientifically valid data), and Refinement (minimizing any potential pain, suffering, or distress). srce.hr Before any animal testing is considered, in vitro and computational studies should be used to provide evidence of potential efficacy and to select the most promising candidates, thereby increasing the probability of a successful outcome and justifying the use of animals. srce.hr

Research protocols must be rigorously designed and reviewed by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board. pitt.edu The study design should include clear endpoints and intervention time points to terminate the study if severe adverse effects are observed or if there is no indication of a beneficial effect. srce.hr Furthermore, there is an ethical obligation for researchers to report their findings, regardless of the outcome, to prevent unnecessary duplication of experiments and to ensure that the evidence base for future research is complete. srce.hrpitt.edu

| Ethical Principle | Description | Application in Research of this compound |

| Respect for Persons / Beneficence | Maximizing benefits and minimizing harm. ucmerced.edu | Ensuring that the potential scientific knowledge gained justifies the use of resources and animals. The research design must be sound to produce valuable data. srce.hr |

| The 3Rs (Replacement, Reduction, Refinement) | Guiding principles for more ethical use of animals in testing. | Prioritizing cell-based assays and computational models before proceeding to animal studies. Using the minimum number of animals required for statistical significance. Refining procedures to minimize animal distress. |

| Scientific Validity | Research must be methodologically sound to be ethical. srce.hr | Using validated animal models that are relevant to the human condition being studied. Ensuring proper controls, randomization, and statistical analysis. |

| Transparency and Reporting | Honest and complete reporting of methods and results. pitt.eduacs.org | Publishing all results, including negative or inconclusive findings, to contribute to the collective scientific knowledge and avoid redundant animal use. |

Q & A

Q. What are the recommended synthetic routes for 3-(6-chloro-1H-indol-1-yl)propan-1-amine in academic settings?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

- Step 1: React 6-chloroindole with a propargyl bromide derivative under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propan-1-amine chain .

- Step 2: Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane). Final purification may require recrystallization from ethanol or HPLC for chiral separation if stereoisomers form .

- Key Considerations: Monitor reaction progress via TLC or LC-MS. Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

Q. How can researchers optimize solubility for in vitro assays involving this compound?

Methodological Answer:

- Solvent Screening: Test DMSO (primary solvent for stock solutions), followed by aqueous buffers (PBS, pH 7.4), ethanol, or DMF. If precipitation occurs, use sonication or mild heating (≤40°C) .

- Stock Preparation: Prepare 10–50 mM stock solutions in DMSO. Dilute into assay buffers ensuring final DMSO concentration ≤1% to avoid cytotoxicity .

- Validation: Confirm solubility via dynamic light scattering (DLS) or UV-Vis spectroscopy to detect aggregation.

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR: Use ¹H/¹³C NMR to confirm the indole C6-chloro substitution and propan-1-amine chain. Key signals: indole H-3 (δ 7.2–7.5 ppm), NH₂ protons (δ 1.5–2.0 ppm) .

- MS: High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (calculated for C₁₁H₁₄ClN₂: 217.0895).

- FT-IR: Confirm NH₂ stretching (3300–3500 cm⁻¹) and C-Cl bond (600–800 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve crystallographic data contradictions during structural determination?

Methodological Answer:

- Refinement Tools: Use SHELXL for least-squares refinement. Address outliers (e.g., high R-factors) by re-examining hydrogen bonding networks or thermal displacement parameters .

- Validation: Employ PLATON to check for missed symmetry, twinning, or solvent-accessible voids. Cross-validate with density functional theory (DFT)-optimized structures .

- Case Study: If the chloroindole moiety shows disorder, apply restraints to atomic displacement parameters (ADPs) or split the model into discrete positions .

Q. What strategies stabilize reactive intermediates during synthesis?

Methodological Answer:

- Intermediate Handling: For air-/moisture-sensitive intermediates (e.g., amine radicals), use Schlenk lines or gloveboxes. Stabilize with scavengers like TEMPO .

- Temperature Control: Conduct reactions at –78°C (dry ice/acetone bath) to suppress side reactions.

- In Situ Characterization: Use low-temperature NMR or cryo-MS to monitor unstable intermediates without isolation .

Q. How can researchers validate the biological activity of this compound against conflicting assay data?

Methodological Answer:

- Dose-Response Curves: Repeat assays with ≥3 biological replicates. Use Hill slope analysis to confirm EC₅₀/IC₅₀ consistency.

- Off-Target Screening: Employ counter-screens (e.g., kinase panels, cytochrome P450 assays) to rule out non-specific effects .

- Structural Analogs: Compare activity with derivatives (e.g., 7-fluoro or 6-methyl indole variants) to identify pharmacophore requirements .

Q. What computational methods predict the compound’s reactivity or metabolic pathways?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model electrophilic aromatic substitution at the indole C6 position. Calculate Fukui indices to predict sites of metabolic oxidation .

- ADMET Prediction: Tools like SwissADME or ADMETLab estimate metabolic stability (CYP450 interactions) and blood-brain barrier permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.